N-(3-chloro-4-fluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide
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Description
N-(3-chloro-4-fluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H18ClFN6O3 and its molecular weight is 432.84. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
A variety of pyrimidine-linked morpholinophenyl derivatives, including compounds related to the one , have been synthesized and evaluated for biological activities. These compounds have demonstrated significant larvicidal activity against mosquito larvae, suggesting potential applications in controlling mosquito populations and reducing the transmission of mosquito-borne diseases (Gorle et al., 2016).
Anticancer and Antifungal Activities
Research on thiazolyl N-benzyl-substituted acetamide derivatives, including compounds similar to the one of interest, has shown that these derivatives exhibit inhibitory activities against Src kinase, a protein implicated in the development of various cancers. This suggests potential applications in cancer therapy, specifically targeting Src kinase to inhibit cancer cell growth and proliferation (Fallah-Tafti et al., 2011). Additionally, some derivatives have displayed antifungal activities, indicating potential use in treating fungal infections.
Radioligand Development
The development of radioligands for imaging applications is another area where related compounds have shown promise. For example, novel pyridopyrimidin-4-one derivatives have been explored as radioligand candidates for arginine vasopressin 1B (V1B) receptors. These compounds, due to their high binding affinities and antagonistic activity, could be used in vivo to measure the occupancy of the V1B receptor, providing valuable insights into various psychiatric and endocrine disorders (Koga et al., 2016).
Antimicrobial Activity
Some novel derivatives have been synthesized with antimicrobial activity against selected bacterial and fungal strains. This indicates a potential application in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Majithiya & Bheshdadia, 2022).
Neuroprotective and Dermatological Applications
Additionally, patents have reflected the exploration of pyridazino[4,5-b]indole-1-acetamide compounds for activities including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. This broad range of potential applications underscores the versatility of this chemical structure in addressing various health conditions (Habernickel, 2002).
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN6O3/c20-14-7-12(1-2-15(14)21)8-22-16(28)10-27-11-24-17-13(18(27)29)9-23-19(25-17)26-3-5-30-6-4-26/h1-2,7,9,11H,3-6,8,10H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLXCDOVQZPUQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)N=CN(C3=O)CC(=O)NCC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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